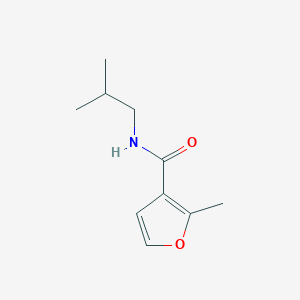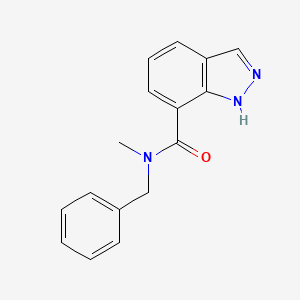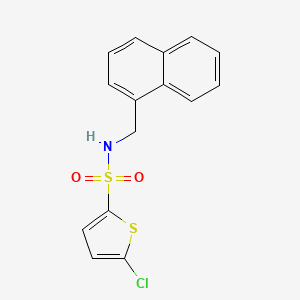![molecular formula C17H16N2O2 B7496014 N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide](/img/structure/B7496014.png)
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide, also known as PQR309, is a novel and potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. It is currently being studied for its potential use in the treatment of cancer and other diseases.
Mecanismo De Acción
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide inhibits the PI3K and mTOR pathways, which are involved in cell growth, proliferation, and survival. By inhibiting these pathways, N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide in lab experiments is its potency and specificity for the PI3K and mTOR pathways. However, one limitation is that it may not be effective in all types of cancer and may have different effects on different cell types.
Direcciones Futuras
There are several potential future directions for research on N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing new formulations of N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide for improved delivery and efficacy. Additionally, further studies could be conducted to better understand the mechanism of action of N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide and its potential use in combination with other cancer treatments.
Métodos De Síntesis
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide is synthesized using a multi-step process that involves the reaction of 2-amino-5-methylbenzoic acid with 5-methylfurfural in the presence of trifluoroacetic acid to produce the intermediate 2-(5-methylfuran-2-yl)benzoic acid. This intermediate is then reacted with N-methylmorpholine and isobutyl chloroformate to produce the corresponding N-methyl-N-[(5-methylfuran-2-yl)methyl]benzoic acid ester. The ester is then reacted with 2-chloroquinoline-5-carboxamide in the presence of triethylamine to produce N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-8-9-13(21-12)11-19(2)17(20)15-5-3-7-16-14(15)6-4-10-18-16/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQWLEHPCCMKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=C3C=CC=NC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7495938.png)

![[4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]-phenylmethanone](/img/structure/B7495946.png)
![5-[(2-oxopyridin-1-yl)methyl]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B7495952.png)

![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B7495969.png)
![7-[4-(azepan-1-ylsulfonyl)phenyl]-1-benzyl-3-methyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B7495976.png)
![2-[3-(2,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7495983.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7495984.png)
![1-[(1-Benzylpiperidin-4-yl)amino]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B7495991.png)
![[4-(3-Fluoro-4-methylbenzoyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7495995.png)
![N-[(1R,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B7496004.png)

